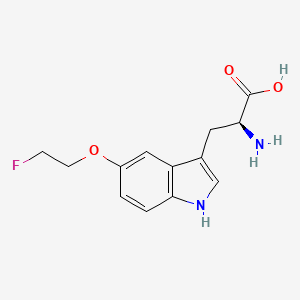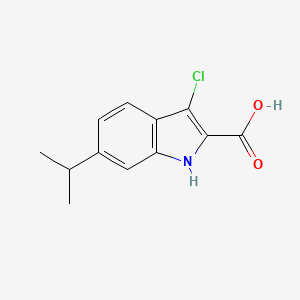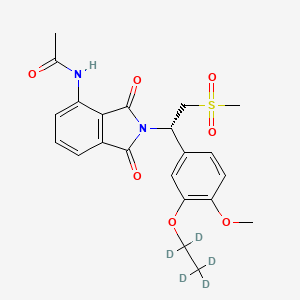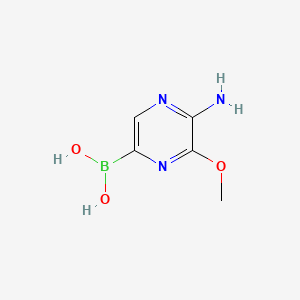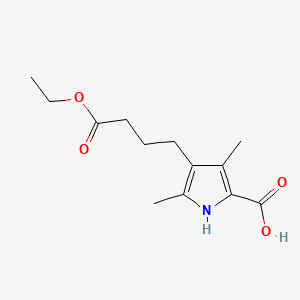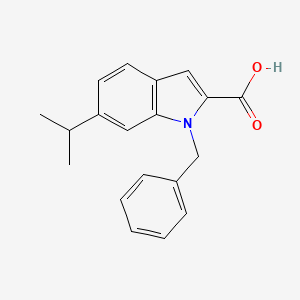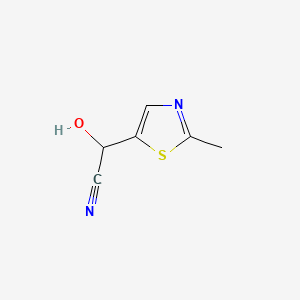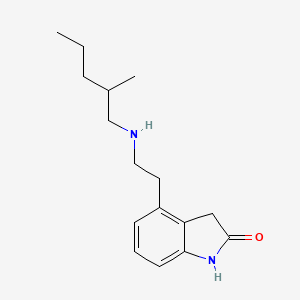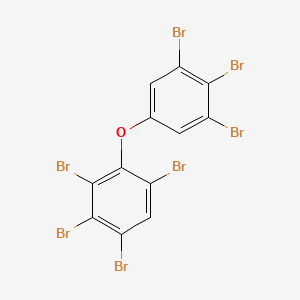
2,3,3',4,4',5',6-Heptabromodiphenyl ether
Descripción general
Descripción
2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is a brominated flame retardant that affects the ovarian functions in rats. It is also a contaminant that affects the female reproductive health in humans .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is C12H3Br7O. It has an average mass of 722.480 Da and a monoisotopic mass of 715.446716 Da .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. Its enthalpy of vaporization is 74.7±3.0 kJ/mol and it has a flash point of 212.1±28.6 °C. The index of refraction is 1.708 and its molar refractivity is 106.5±0.3 cm3 .Aplicaciones Científicas De Investigación
Identification in Human Blood : Synthesis and identification of hydroxylated metabolites of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, have been conducted in human blood samples. These studies indicate human exposure and metabolism of these compounds (Rydén et al., 2012).
Occupational Exposure : Workers in certain industries, like electronics dismantling, have shown higher levels of PBDE congeners in their serum, indicating occupational exposure. The major compound in these workers was identified as 2,3,3',4,4',5',6-Heptabromodiphenyl ether (Sjödin et al., 1999).
Environmental Persistence and Policy : Research has focused on the presence of 2,3,3',4,4',5',6-Heptabromodiphenyl ether in commercial octabromodiphenyl ether mixtures, contributing to environmental policy decisions under the Stockholm Convention (Konstantinov et al., 2011).
Bioaccumulation and Metabolism Studies : Studies have also been conducted on the bioaccumulation and metabolism of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, in various organisms, including humans and animals. These studies help in understanding the impact of these compounds on the environment and human health (Zheng et al., 2016).
Analytical Method Development : Research has also focused on developing analytical methods for the determination of PBDEs, including 2,3,3',4,4',5',6-Heptabromodiphenyl ether, in various materials like plastics, indicating its widespread use and the need for monitoring (Bi̇ni̇ci̇ et al., 2013).
Mecanismo De Acción
Target of Action
2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is a brominated flame retardant It is known to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.
Mode of Action
The exact mode of action of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is not clearly defined in the available literature. As a brominated flame retardant, it is likely to act by disrupting the combustion process, thereby reducing the flammability of materials. Its impact on ovarian functions suggests a potential endocrine-disrupting effect
Biochemical Pathways
Given its observed effects on ovarian function , it may interfere with hormone synthesis or signaling pathways within the endocrine system.
Result of Action
2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether has been found to affect the ovarian functions in rats . This suggests that exposure to this compound could potentially lead to reproductive health issues.
Propiedades
IUPAC Name |
1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBFKFHSIPERIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704805 | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
CAS RN |
446255-30-7 | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is there interest in synthesizing octaBDEs like BDE-194 and BDE-196, and what is the role of BDE-191 in this process?
A1: Polybrominated diphenyl ethers (PBDEs), specifically octaBDEs, are of interest due to their presence as environmental contaminants. They originate from industrial sources and the breakdown of other PBDEs like decabromodiphenyl ether (BDE-209) []. To study these environmental contaminants, researchers require authentic samples of octaBDE congeners. BDE-191 serves as a crucial precursor in the synthesis of BDE-196. By brominating BDE-191, researchers can obtain the desired octaBDE congener for further analysis and study [].
Q2: What spectroscopic data is available for characterizing BDE-191?
A2: The research paper provides details on ¹H NMR, ¹³C NMR, and electron ionization mass spectra for BDE-191, along with its melting point []. These data points are essential for confirming the identity and purity of the synthesized compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



